molecular formula C10H17N3O2S B14931437 methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B14931437
M. Wt: 243.33 g/mol
InChI Key: QHZAGZCWDBNECD-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with ethyl and isopropyl groups, and a sulfanyl acetate moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl and isopropyl groups.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent under basic conditions.

    Esterification: The final step involves the esterification of the sulfanyl triazole derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Amides, other ester derivatives.

Scientific Research Applications

Methyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
  • Ethyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
  • Methyl 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Uniqueness

Methyl 2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. The presence of both ethyl and isopropyl groups provides a distinct steric and electronic environment, making it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

methyl 2-[(4-ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C10H17N3O2S/c1-5-13-9(7(2)3)11-12-10(13)16-6-8(14)15-4/h7H,5-6H2,1-4H3

InChI Key

QHZAGZCWDBNECD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C(C)C

Origin of Product

United States

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